2,4-Diméthyl-4-phénylpentan-2-ol

Vue d'ensemble

Description

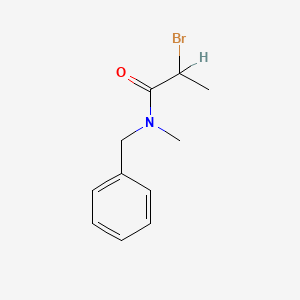

“2,4-Dimethyl-4-phenylpentan-2-ol” is a chemical compound with the CAS Number: 5340-85-2 . It has a molecular weight of 192.3 . This compound is used as a fragrance in the perfume and cosmetics industry for its scent of fruits and flowers .

Molecular Structure Analysis

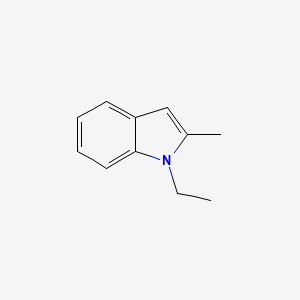

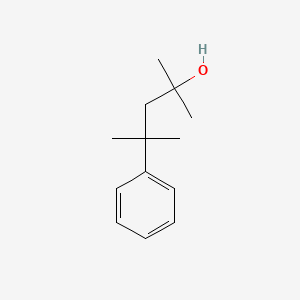

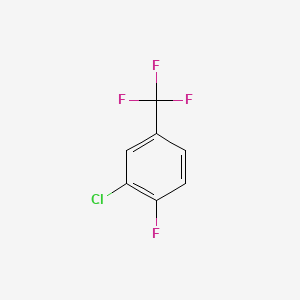

The InChI code for “2,4-Dimethyl-4-phenylpentan-2-ol” is1S/C13H20O/c1-12(2,10-13(3,4)14)11-8-6-5-7-9-11/h5-9,14H,10H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis

The physical and chemical properties of “2,4-Dimethyl-4-phenylpentan-2-ol” include a density of 0.9±0.1 g/cm3, a boiling point of 279.4±9.0 °C at 760 mmHg, and a flash point of 107.3±14.5 °C . It has a molar refractivity of 60.0±0.3 cm3, and a molar volume of 203.2±3.0 cm3 .Applications De Recherche Scientifique

Parfumerie et cosmétiques

2,4-Diméthyl-4-phénylpentan-2-ol: est utilisé dans la synthèse de Rosaphen, un parfum à l'odeur de fruits et de fleurs, couramment utilisé dans les parfums et les cosmétiques . Le composé contribue à la stabilité des parfums dans des produits comme la lotion pour le corps, le shampoing, le savon et la poudre de détergent concentrée. Sa synthèse implique un processus en deux étapes commençant par une condensation aldolique suivie d'une hydrogénation sur des catalyseurs supportés .

Médecine

Dans le domaine médical, This compound, également connu sous le nom de DMPPO, a été remarqué pour sa structure chimique unique et son activité biologique. C'est un alcool chiral qui est soluble dans les solvants organiques et qui a des applications potentielles dans la synthèse pharmaceutique.

Agriculture

Bien que des applications spécifiques en agriculture ne soient pas directement mentionnées, les propriétés chimiques de This compound suggèrent des utilisations potentielles dans la synthèse d'agrochimiques ou comme intermédiaire dans la production de composés pouvant affecter la croissance ou la protection des plantes .

Applications industrielles

Industriellement, This compound peut être utilisé comme un produit chimique spécialisé dans divers procédés de fabrication. Son rôle pourrait aller d'un solvant à un précurseur pour des synthèses chimiques plus complexes .

Sciences de l'environnement

En sciences de l'environnement, les caractéristiques du composé pourraient le rendre approprié pour des études liées aux polluants environnementaux, à leur dégradation ou à leur interaction avec les composés naturels. Cependant, des applications spécifiques dans ce domaine nécessitent des recherches et une exploration plus approfondies .

Technologie alimentaire

La stabilité du composé et son potentiel de création d'odeurs agréables pourraient le voir être utilisé dans la technologie alimentaire, en particulier dans les arômes et les parfums. Son application serait soumise à des évaluations de sécurité et à une approbation réglementaire pour une utilisation dans les produits alimentaires .

Science des matériaux

This compound: pourrait être étudié pour ses propriétés en science des matériaux, en particulier dans le développement de nouveaux matériaux ou revêtements nécessitant des composés organiques ayant des caractéristiques spécifiques .

Chimie analytique

En chimie analytique, This compound peut être utilisé comme un composé standard ou de référence dans l'analyse chromatographique ou dans le développement de nouvelles méthodes analytiques en raison de sa structure chimique et de ses propriétés définies .

Biochimie

Les applications biochimiques de This compound pourraient impliquer son utilisation comme bloc de construction dans la synthèse de molécules biologiquement actives ou dans des études de voies métaboliques impliquant des composés similaires .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that this compound is used in the perfume and cosmetics industry for its scent of fruits and flowers .

Mode of Action

The mode of action of 2,4-Dimethyl-4-phenylpentan-2-ol is primarily through its interaction with olfactory receptors, which are responsible for the sense of smell. The specific floral scent of this compound is what makes it desirable in the perfume and cosmetics industry .

Biochemical Pathways

The synthesis of 2,4-Dimethyl-4-phenylpentan-2-ol involves a two-step process. The first step is the aldol condensation of cinnamaldehyde and propanal. The resulting 2-methyl-5-phenylpenta-2,4-dienal is then hydrogenated using different Ru/C and Ni/SiO2 catalysts .

Result of Action

The primary result of the action of 2,4-Dimethyl-4-phenylpentan-2-ol is the production of a specific floral scent. This scent is perceived by the olfactory receptors, leading to the sensation of a pleasant smell .

Analyse Biochimique

Biochemical Properties

2,4-Dimethyl-4-phenylpentan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . These interactions often involve the hydroxyl group of 2,4-Dimethyl-4-phenylpentan-2-ol forming hydrogen bonds with the active sites of these enzymes, thereby affecting their catalytic activity.

Cellular Effects

The effects of 2,4-Dimethyl-4-phenylpentan-2-ol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, 2,4-Dimethyl-4-phenylpentan-2-ol can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in metabolic processes.

Molecular Mechanism

At the molecular level, 2,4-Dimethyl-4-phenylpentan-2-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in either the inhibition or activation of these enzymes, depending on the specific isoform involved . This binding often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dimethyl-4-phenylpentan-2-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dimethyl-4-phenylpentan-2-ol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of 2,4-Dimethyl-4-phenylpentan-2-ol vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects. For instance, high doses of 2,4-Dimethyl-4-phenylpentan-2-ol have been associated with liver toxicity in animal studies, likely due to the overactivation of cytochrome P450 enzymes . These findings underscore the importance of dosage considerations in the use of this compound.

Metabolic Pathways

2,4-Dimethyl-4-phenylpentan-2-ol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolic pathways often involve oxidation and reduction reactions, leading to the formation of more water-soluble compounds that can be excreted from the body. The interaction of 2,4-Dimethyl-4-phenylpentan-2-ol with these enzymes can also affect the metabolic flux and levels of other metabolites in the body.

Transport and Distribution

The transport and distribution of 2,4-Dimethyl-4-phenylpentan-2-ol within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 2,4-Dimethyl-4-phenylpentan-2-ol across cell membranes and its accumulation in specific tissues . The compound’s lipophilic nature allows it to easily diffuse through cell membranes, but its distribution is also influenced by binding to plasma proteins and other cellular components.

Subcellular Localization

The subcellular localization of 2,4-Dimethyl-4-phenylpentan-2-ol is crucial for its activity and function. It is often found in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the appropriate cellular compartments. The presence of 2,4-Dimethyl-4-phenylpentan-2-ol in these subcellular locations allows it to effectively modulate enzyme activity and influence cellular processes.

Propriétés

IUPAC Name |

2,4-dimethyl-4-phenylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-12(2,10-13(3,4)14)11-8-6-5-7-9-11/h5-9,14H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSZRLQXRKZELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C)(C)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277150 | |

| Record name | 2,4-dimethyl-4-phenylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5340-85-2 | |

| Record name | NSC957 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dimethyl-4-phenylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary chemical reaction that 2,4-Dimethyl-4-phenylpentan-2-ol undergoes in the presence of an acid catalyst?

A1: 2,4-Dimethyl-4-phenylpentan-2-ol undergoes a cyclialkylation reaction in the presence of an acid catalyst. This reaction leads to the formation of 2,3-dihydro-1,1,3,3-tetramethyl-1H-indene. This specific reaction proceeds without any unexpected rearrangements. []

Q2: How does the introduction of a chlorine atom at the ortho position of the phenyl ring in 2,4-Dimethyl-4-phenylpentan-2-ol (forming 4-(2-Chlorophenyl)-2,4-dimethylpentan-2-ol) alter the outcome of the acid-catalyzed cyclialkylation?

A2: The presence of the chlorine atom in 4-(2-Chlorophenyl)-2,4-dimethylpentan-2-ol significantly impacts the cyclialkylation reaction. Instead of yielding a single product, the reaction produces a nearly equal mixture of two isomers: 4-chloro-2,3-dihydro-1,1,3,3-tetramethyl-1H-indene and trans-4-chloro-2,3-dihydro-1,1,2,3-tetramethyl-1H-indene. This unexpected formation of the trans isomer, involving a framework transposition, highlights the specific influence of the chlorine substituent on the reaction mechanism. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(phosphonomethyl)phenyl]methylphosphonic Acid](/img/structure/B1360328.png)

![2-[2,4-Bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-P-tolyl)butyramide](/img/structure/B1360333.png)